Tridec-1-en-3-ol
Description
Tridec-1-en-3-ol is a monounsaturated fatty alcohol with the molecular formula C₁₃H₂₆O. Its structure features a hydroxyl group (-OH) at the third carbon and a double bond between the first and second carbons (denoted by "1-en"). This compound is part of a broader class of alkenols, which are alcohols containing one or more carbon-carbon double bonds.
Properties
CAS No. |
55287-92-8 |
|---|---|
Molecular Formula |
C13H26O |
Molecular Weight |
198.34 g/mol |
IUPAC Name |
tridec-1-en-3-ol |
InChI |
InChI=1S/C13H26O/c1-3-5-6-7-8-9-10-11-12-13(14)4-2/h4,13-14H,2-3,5-12H2,1H3 |
InChI Key |
ZQJQCHXLJMURLU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C=C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key molecular and structural differences between Tridec-1-en-3-ol and analogous compounds:
Key Observations:
Chain Length and Functional Groups: this compound has a 13-carbon chain, distinguishing it from shorter analogs like 1-Penten-3-ol (5 carbons) and (E)-3-Decen-1-ol (10 carbons). Longer chains typically increase hydrophobicity and boiling points.
Unsaturation Type :
- This compound (double bond) contrasts with 12-Tridecyn-1-ol and Tridec-1-yn-3-ol (triple bonds). Triple bonds confer greater rigidity and higher reactivity in alkynes compared to alkenes.
- Branched analogs like 3,7,11,15-Tetramethyl-1-hexadecen-3-ol exhibit steric effects that may reduce solubility or alter phase behavior.
Physical Properties:
- Boiling Points and Solubility : Longer-chain alcohols like this compound are expected to have higher boiling points (>250°C) compared to shorter analogs (e.g., 1-Penten-3-ol, ~130°C). However, the presence of unsaturation lowers melting points and increases solubility in organic solvents relative to saturated alcohols.
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